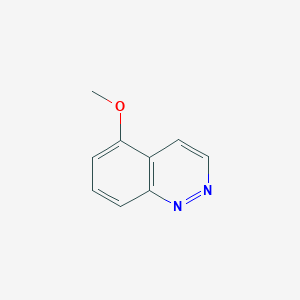![molecular formula C22H17N5 B8445745 3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B8445745.png)
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine is a complex organic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological activities and are extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under specific conditions . The reaction is often carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinolinyl-pyrazole derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular signaling pathways . This inhibition can lead to altered cellular responses, making it a potential candidate for therapeutic applications in diseases like schizophrenia .
Comparaison Avec Des Composés Similaires
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine can be compared with other quinolinyl-pyrazole derivatives:
2-Methyl-3-acetylquinoline: A precursor in the synthesis of the target compound.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Another precursor used in the synthesis.
Quinoline: A simpler compound that forms the core structure of the target molecule.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C22H17N5 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-methyl-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C22H17N5/c1-14-25-20(21-22(23)24-11-12-27(14)21)17-8-7-16-9-10-18(26-19(16)13-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24) |
Clé InChI |
BRHYDMYLZDUHRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2N1C=CN=C2N)C3=CC4=C(C=C3)C=CC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-4-[[3-nitro-5-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B8445674.png)

![Ethyl 3-methyl-7,8,9,10-tetrahydroimidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B8445677.png)
![2-Cyano-3-(2-methyl-[1,3]dioxolan-2-yl)-propionic acid methyl ester](/img/structure/B8445693.png)

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-thione](/img/structure/B8445708.png)



![(3S,4R)-3-amino-4-[2-(2-furyl)ethyl]azetidin-2-one](/img/structure/B8445743.png)




